molecular formula C18H15N5O3 B1624394 GSK-3beta Inhibitor XI CAS No. 626604-39-5

GSK-3beta Inhibitor XI

Katalognummer B1624394
CAS-Nummer: 626604-39-5
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: ZDEJZKULWCZIHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment

    • GSK-3beta inhibitors have been explored for their effects in cancer treatment . They have been shown to have a regulatory role in apoptosis, cell cycle, DNA repair, tumor growth, invasion, and metastasis . For instance, Elraglusib (9-ING-41), a selective small-molecule inhibitor of GSK-3beta, has been found to reduce the expression of immune checkpoint molecules PD-1, TIGIT, and LAG-3 and enhance CD8+ T cell cytolytic killing of melanoma cells .
  • Alzheimer’s Disease Treatment

    • GSK-3beta inhibitors could be used in the treatment of Alzheimer’s disease . Studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function . For instance, a novel GSK-3 inhibitor was found to have a dual impact on amyloid and tau alterations and improved neuronal survival in vivo .
  • Parkinson’s Disease Treatment

    • GSK-3beta is implicated in the pathogenesis of Parkinson’s disease . Over-expression of GSK-3beta induces the development of Parkinson’s disease by triggering mitochondrial dysfunction and oxidative stress in the dopaminergic neurons of the substantia nigra .
  • Inflammation Treatment

    • GSK-3beta inhibitors could be used in the treatment of inflammation . They have been found to efficiently activate the canonical Wnt signaling and promote osteoblast differentiation and mineralization .
  • Type-II Diabetes Treatment

    • GSK-3beta inhibitors could be used in the treatment of type-II diabetes . Activated GSK-3beta phosphorylates and thereby inactivates glycogen synthase, an enzyme involved in converting glucose to glycogen for storage .
  • Osteoblast Differentiation

    • GSK-3beta inhibitors have been found to efficiently activate the canonical Wnt signaling of bone marrow stromal cell ST2 and promote osteoblast differentiation and mineralization .
  • Mood and Behavior Disorders

    • GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
  • Neurodegeneration and Brain Injury

    • GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
  • Aging and Cellular Senescence

    • GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Immune Disorders

    • GSK-3beta inhibitors have been explored for their effects on immune disorders . For instance, Gattinoni et al. described how effector T CD8+ cells are able to dedifferentiate into stem cells through GSK-3beta inhibition .
  • Atherosclerosis

    • GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Heart Disease

    • GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Mood and Behavior Disorders

    • GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
  • Neurodegeneration and Brain Injury

    • GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
  • Aging and Cellular Senescence

    • GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Immune Disorders

    • GSK-3beta inhibitors have been explored for their effects on immune disorders . For instance, Gattinoni et al. described how effector T CD8+ cells are able to dedifferentiate into stem cells through GSK-3beta inhibition .
  • Atherosclerosis

    • GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
  • Heart Disease

    • GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .

Eigenschaften

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434343
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-3beta Inhibitor XI

CAS RN

626604-39-5
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3beta Inhibitor XI
Reactant of Route 2
Reactant of Route 2
GSK-3beta Inhibitor XI
Reactant of Route 3
Reactant of Route 3
GSK-3beta Inhibitor XI
Reactant of Route 4
GSK-3beta Inhibitor XI
Reactant of Route 5
GSK-3beta Inhibitor XI
Reactant of Route 6
GSK-3beta Inhibitor XI

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.